3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-ol
Overview
Description
3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-ol is an organic compound that features a biphenyl core with a hydroxyl group at the 2-position and a pyrrolidin-1-ylsulfonyl group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of the Hydroxyl Group: The hydroxyl group at the 2-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Attachment of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group can be attached through a nucleophilic substitution reaction where a pyrrolidine derivative reacts with a sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-ol may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler biphenyl derivative.
Substitution: The sulfonyl group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of simpler biphenyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs due to its unique structural properties.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The biphenyl core can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-ylsulfonyl)pyridine: This compound has a pyridine ring instead of a biphenyl core.
5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide: This compound features an indole ring and a carboxamide group.
Uniqueness
3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-ol is unique due to its biphenyl core, which provides a rigid and planar structure. This rigidity can enhance binding interactions with molecular targets, making it a valuable scaffold in drug design and material science.
Properties
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-16-9-2-1-8-15(16)13-6-5-7-14(12-13)21(19,20)17-10-3-4-11-17/h1-2,5-9,12,18H,3-4,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGHPXKVKSIIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683649 | |
Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-58-5 | |
Record name | [1,1′-Biphenyl]-2-ol, 3′-(1-pyrrolidinylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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